2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile
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Overview
Description
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile is an organic compound with the molecular formula C5H6N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity against human ovarian cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets and cause changes that result in anticancer activity .
Biochemical Pathways
Related compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The synthesis of this compound has been reported , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells .
Action Environment
The synthesis of this compound has been reported to be efficient under flow conditions , suggesting that the reaction environment can influence its production.
Biochemical Analysis
Biochemical Properties
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the metabolic pathways and the production of reactive intermediates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . The involvement of this compound in these pathways can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the alkylation of 3-methyl-1H-1,2,4-triazole. One common method includes the reaction of 3-methyl-1H-1,2,4-triazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis has been demonstrated on scales greater than 100 grams .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile.
1H-1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with different functional groups.
1,2,4-Triazole: The parent compound of the triazole family.
Uniqueness
This compound is unique due to the presence of both a triazole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of various compounds with diverse applications .
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXXDXAJJOQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327791 |
Source
|
Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86999-26-0 |
Source
|
Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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